Methyl 6-(acetyloxy)octadecanoate
Description
Methyl 6-(acetyloxy)octadecanoate is a methyl ester derivative of octadecanoic acid (stearic acid) featuring an acetyloxy (-OAc) substituent at the 6th carbon of the alkyl chain. This structural modification distinguishes it from simpler fatty acid esters like methyl octadecanoate (methyl stearate), which lacks functional groups on its hydrocarbon chain.
Properties
CAS No. |
2379-95-5 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 6-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-16-20(25-19(2)22)17-14-15-18-21(23)24-3/h20H,4-18H2,1-3H3 |
InChI Key |
DCTJCKCTJNWARI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(acetyloxy)octadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-hydroxyoctadecanoic acid is reacted with acetic anhydride. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetyloxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(acetyloxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-(acetyloxy)octadecanoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical processes. Additionally, the ester moiety can interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The acetyloxy group at position 6 differentiates Methyl 6-(acetyloxy)octadecanoate from structurally related esters. Key comparisons include:
| Compound | Substituent | Functional Groups | Molecular Weight (g/mol)* | Polarity |
|---|---|---|---|---|
| This compound | Acetyloxy (-OAc) at C6 | Ester (methyl), acetyloxy | ~356.5 (calculated) | Moderate to high |
| Methyl octadecanoate | None | Ester (methyl) | 298.5 (standard) | Low |
| Methyl methacrylate | Methyl, acrylate | Ester (methyl), vinyl | 100.1 | Moderate |
| Methyl methanesulfonate | Methanesulfonyl | Sulfonate ester | 110.1 | High |
*Calculated values are estimates based on structural formulas; standard values are referenced from .
- Polarity and Solubility: The acetyloxy group enhances polarity compared to unsubstituted methyl octadecanoate, likely increasing solubility in polar solvents like acetone or ethanol. Methyl methanesulfonate, a sulfonate ester, exhibits even higher polarity due to its charged sulfonyl group .
- Thermal Stability: Methyl octadecanoate, a saturated ester, has a melting point of 37–39°C. The acetyloxy substituent in this compound may lower this value by disrupting crystalline packing, though experimental data is absent in the provided evidence.
- This reactivity parallels esters like methyl methacrylate, which undergoes polymerization via its vinyl group .
Challenges in Direct Data Comparison
The provided evidence lacks experimental data (e.g., NMR, melting points) for this compound, limiting quantitative comparisons. Structural inferences, however, align with established trends in ester chemistry, where substituents like acetyloxy groups alter physicochemical properties predictably .
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